molecular formula C8H8N2O B1295600 3,4-Dihydro-1H-quinoxalin-2-one CAS No. 59564-59-9

3,4-Dihydro-1H-quinoxalin-2-one

Cat. No. B1295600
M. Wt: 148.16 g/mol
InChI Key: HYTIPJFUWHYQON-UHFFFAOYSA-N
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Patent
US09249157B2

Procedure details

To a solution of benzene-1,2-diamine (150 g, 1387 mmol) and triethylamine (193 mL, 1387 mmol) in DMF (Ratio: 20 times, Volume: 3000 mL) was added ethyl bromoacetate (232 g, 1387 mmol). The reaction mixture was heated at 120° C. for 36 h. The reaction mixture was cooled to room temperature and diluted with EtOAc and water. The organic layer was separated and washed with brine, dried over Na2SO4, filtered, and concentrated to give crude material. The crude product was purified via ISCO, eluted with 50% EtOAC/hexane to afford 3,4-dihydroquinoxalin-2(1H)-one, Intermediate E-1A (140 g, 945 mmol, 68.1%). 1H NMR (400 MHz, CDCl3) δ ppm 7.7 (1H, bs), 6.9 (1H, m), 6.75 (1H, m), 6.70 (2H, m), 4.0 (1H, s), 3.85 (1H, bs).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
193 mL
Type
reactant
Reaction Step One
Quantity
232 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[C:2]([NH2:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.C(N(CC)CC)C.Br[CH2:17][C:18](OCC)=[O:19]>CN(C=O)C.CCOC(C)=O.O>[NH:7]1[C:2]2[C:1](=[CH:6][CH:5]=[CH:4][CH:3]=2)[NH:8][CH2:17][C:18]1=[O:19]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C=1(C(=CC=CC1)N)N
Name
Quantity
193 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
232 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
3000 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude material
CUSTOM
Type
CUSTOM
Details
The crude product was purified via ISCO
WASH
Type
WASH
Details
eluted with 50% EtOAC/hexane

Outcomes

Product
Name
Type
product
Smiles
N1C(CNC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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